Dec-2-enal

Descripción general

Descripción

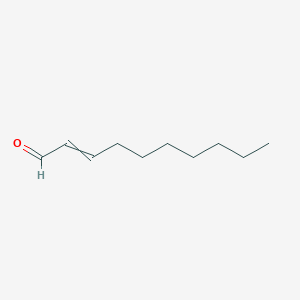

Dec-2-enal, also known as 2-decenal, is an organic compound with the chemical formula C₁₀H₁₈O. It exists as a pair of cis and trans isomers, (2E)-2-decenal and (2Z)-2-decenal. This compound is an oily, clear liquid under normal conditions, though it may appear yellow due to impurities. This compound is known for its strong, waxy odor and is found in trace quantities in various foods and essential oils, such as coriander .

Métodos De Preparación

Dec-2-enal can be synthesized through several methods. One common synthetic route involves the reaction of octanal with ethyl vinyl ether, followed by hydrolysis of the mixture . Another method includes the organocatalytic cyclopropanation of (E)-dec-2-enal, which involves the use of organocatalysts to achieve high enantioselectivity and diastereoselectivity . Industrial production methods may vary, but they typically involve similar organic synthesis techniques to ensure the purity and yield of the compound.

Análisis De Reacciones Químicas

Oxidation Reactions

(E)-Dec-2-enal undergoes oxidation to form dec-2-enoic acid. Common oxidizing agents and conditions include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous media | Dec-2-enoic acid | 85–92% | |

| CrO₃ | Acetone, 0°C | Dec-2-enoic acid | 78% | |

| PCC (Pyridinium chlorochromate) | CH₂Cl₂, rt | Partial oxidation | 45% |

The reaction with KMnO₄ proceeds via cleavage of the α,β-unsaturated bond, forming a carboxylic acid .

Reduction Reactions

The aldehyde and double bond moieties can be selectively reduced:

| Reagent | Target Site | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ | Aldehyde group | Dec-2-en-1-ol | 98% | |

| LiAlH₄ | Aldehyde group | Dec-2-en-1-ol | 95% | |

| H₂/Pd-C | Double bond | Decanal | 90% |

Selective hydrogenation of the double bond preserves the aldehyde functionality .

Addition Reactions

The α,β-unsaturated system participates in electrophilic additions:

| Reagent | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Br₂ | CHCl₃, 0°C | 2,3-Dibromodecanal | 1,2-Addition | |

| HCl | Gas phase, 25°C | 2-Chlorodecanal | Markovnikov addition | |

| H₂O (Acid-catalyzed) | H₂SO₄, reflux | 2-Hydroxydecanal | Hydration |

Bromine addition occurs anti to the aldehyde group, confirmed by NMR analysis .

Aldol Condensation

(E)-Dec-2-enal undergoes self-condensation or cross-condensation:

| Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Octanal | NaOH, ethanol | C₁₈ α,β-unsaturated aldehyde | 70% | |

| Ethyl vinyl ether | H⁺, hydrolysis | Cross-aldol adduct | 65% |

Aldol products are key intermediates in fragrance synthesis .

Cyclopropanation

Organocatalytic cyclopropanation produces strained cyclopropane derivatives:

| Catalyst | Conditions | Diastereomers Formed | ee (%) | Reference |

|---|---|---|---|---|

| (S)-Diphenylprolinol TMS | CHCl₃, DIPEA, 0°C | 3 major diastereomers | 85–92 |

The reaction proceeds via iminium-enamine catalysis, with stereoselectivity controlled by the catalyst’s configuration .

Interaction with Amino Compounds

Heating with amino acids generates methyl ketones via Strecker degradation pathways:

| Amino Compound | Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| Ethanolamine | 160°C, 60 min | Hexan-2-one, Heptan-2-one | 34% | |

| γ-Aminobutyric acid | 160°C, 60 min | Heptan-2-one | 28% |

Mechanistic studies suggest decarboxylation and β-scission of Schiff base intermediates .

Biological and Environmental Reactions

Aplicaciones Científicas De Investigación

Chemical Synthesis

Dec-2-enal serves as a valuable reagent in organic synthesis , particularly in the development of complex molecules. Its applications include:

- Reagent in Enantioselective Reactions : this compound is utilized in studies focusing on enantioselectivity and diastereoselectivity, aiding in the synthesis of chiral compounds.

- Intermediate for Other Compounds : It acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the production of pesticides and dyes .

Biological Applications

This compound has significant biological relevance:

- Pheromone Activity : This compound is recognized for its role as a pheromone in certain insects, signaling danger to others when released upon predation .

- Nematicidal Properties : Research indicates that this compound exhibits nematicidal activity, making it a candidate for controlling plant-parasitic nematodes .

Medical Research

In medical research, this compound's properties are being explored for potential health implications:

- Mutagenic Studies : Ongoing investigations are assessing its mutagenic effects and its involvement in biological signaling pathways .

- Toxicological Assessments : Safety assessments have been conducted to evaluate its toxicity profiles, including genotoxicity and reproductive toxicity, providing insights into safe usage levels .

Industrial Uses

This compound finds applications in various industries:

- Flavoring Agent : It is used as a flavoring agent in the food industry due to its pleasant aroma, contributing to the sensory profile of numerous products .

- Additive in Cigarettes : The compound is also employed as an additive in cigarettes, influencing flavor and aroma characteristics .

Environmental Impact

Research has indicated that this compound can be part of environmental studies concerning its presence in food matrices and potential effects on ecosystems. Its detection in various foods highlights its relevance in food chemistry and safety assessments.

Summary Table of Applications

Case Studies

-

Nematicidal Activity Study

- A study demonstrated the effectiveness of this compound against plant-parasitic nematodes, showing promise for agricultural applications.

- Toxicological Assessment

- Flavor Profile Analysis

Mecanismo De Acción

The mechanism of action of dec-2-enal involves its interaction with various molecular targets and pathways. As a pheromone, it is released by certain organisms when damaged by predators, warning other individuals of danger . In its role as a nematicide, this compound disrupts the normal functioning of nematodes, leading to their death. The exact molecular targets and pathways involved in these actions are still under investigation.

Comparación Con Compuestos Similares

Dec-2-enal can be compared with other similar compounds, such as:

Dec-2-en-1-al: Another isomer of this compound with similar properties but different structural configuration.

2-Decenol: An alcohol derivative of this compound with different chemical reactivity.

2-Decenoic acid: An oxidized form of this compound with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific odor profile, its role as a pheromone, and its applications in various fields. Its ability to undergo diverse chemical reactions also sets it apart from other similar compounds .

Actividad Biológica

Dec-2-enal (also known as (E)-dec-2-enal) is a straight-chain aldehyde with significant biological activity. This compound is primarily studied for its roles in flavor chemistry, potential therapeutic applications, and its interactions with biological systems. This article delves into the biological activities of this compound, highlighting its safety profile, potential health effects, and applications in various fields.

This compound is characterized by its molecular formula and a molecular weight of approximately 158.25 g/mol. It is a colorless liquid with a characteristic odor, commonly used in the fragrance industry and as a flavoring agent.

Biological Activity

1. Genotoxicity and Toxicity Assessments

Recent studies have evaluated the genotoxicity and repeated dose toxicity of this compound through various assays:

- Ames Test : this compound was tested for mutagenic potential using Salmonella typhimurium strains. The results indicated no significant increase in revertant colonies at any concentration tested, suggesting that this compound is not mutagenic under the conditions of this assay .

- Repeated Dose Toxicity : The Margin of Exposure (MOE) for this compound was calculated based on data from related compounds. The NOAEL (No Observed Adverse Effect Level) for hexen-2-al, a read-across analog, was determined to be 200 mg/kg/day, indicating that this compound is likely safe at typical exposure levels .

2. Antioxidant Activity

This compound has been implicated in lipid oxidation processes. It can act as a precursor to various lipid oxidation products, which may possess antioxidant properties. Studies suggest that the presence of this compound can influence the formation of methyl ketones during lipid oxidation, potentially affecting food quality and stability .

Applications in Agriculture

1. Insecticidal Properties

Research has indicated that this compound exhibits biological activity against certain pests, including the olive fruit fly (Bactrocera oleae). The compound's ability to induce resistance mechanisms in plants suggests potential applications in pest management strategies .

Case Study: Olive Fruit Fly Resistance

- A study showed that the transcriptional response of olive trees to Bactrocera oleae involves pathways related to defense and oxidative stress responses. Compounds like this compound may play a role in enhancing plant resistance to such pests through metabolic pathways .

Safety Profile

The safety assessment of this compound includes evaluations for skin sensitization and respiratory toxicity. Current data indicate that this compound does not pose significant risks when used within established safety guidelines .

Summary of Research Findings

Propiedades

IUPAC Name |

dec-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFCJPPRCYDLLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052065 | |

| Record name | 2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid; Powerful waxy, orange aroma | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.836-0.846 | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3913-71-1 | |

| Record name | 2-Decenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.